molecular formula C19H23ClN6 B6435319 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2548997-19-7

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B6435319
CAS No.: 2548997-19-7
M. Wt: 370.9 g/mol
InChI Key: ZOCCBOQIKKRULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5 and a cyano group at position 2. A piperazine linker connects the pyridine moiety to a 6-tert-butyl-2-methylpyrimidine group. The tert-butyl group enhances lipophilicity, while the chlorine and cyano substituents contribute to electronic effects, influencing binding interactions and metabolic stability.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6/c1-13-23-16(19(2,3)4)10-17(24-13)25-5-7-26(8-6-25)18-15(20)9-14(11-21)12-22-18/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCCBOQIKKRULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a synthetic compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The compound has the following molecular formula: C19H24ClN5C_{19}H_{24}ClN_5 with a molecular weight of approximately 336.4 g/mol. The presence of a pyridine ring , a piperazine moiety , and a pyrimidine derivative enhances its lipophilicity and biological interactions. The tert-butyl group increases its hydrophobic character, which can influence absorption and distribution in biological systems.

Research indicates that this compound acts primarily as an inhibitor of specific receptors, potentially impacting various signaling pathways. The binding affinity to these receptors is critical for determining its pharmacological profile. Studies often employ techniques such as molecular docking and binding assays to elucidate these interactions.

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated antimicrobial properties. For instance, related piperazine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM, suggesting that modifications to the piperazine or pyrimidine components could enhance efficacy against tuberculosis .

Case Studies and Research Findings

A comprehensive review of recent studies highlights several key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityIC50/IC90 ValuesNotes
Anti-tubercularIC90: 3.73 - 4.00 μMEffective against M. tuberculosis
AntimicrobialNot specifiedSimilar compounds show efficacy against bacteria
NeuroactiveNot specifiedPotential for CNS applications

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Initial studies suggest favorable absorption characteristics due to its lipophilic nature, but further research is needed to evaluate its metabolism and elimination pathways.

Toxicity studies have indicated that certain derivatives are non-toxic to human cell lines at effective concentrations, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural homology with several pyrimidine- and pyridine-based derivatives. Key analogs include:

Compound Name Pyrimidine Substituents Piperazine Linker Pyridine Substituents Key Structural Differences
Target Compound 6-tert-butyl-2-methyl Present 5-chloro-3-cyano Reference structure
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 2-(dimethylamino)-6-methyl Present 5-chloro-3-cyano Dimethylamino vs. tert-butyl on pyrimidine
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Thiazole-morpholine hybrid Absent Morpholine-carbonyl phenyl Pyrimidine fused with thiazole; no piperazine
Benzylidinehydrazinyl derivatives of 4-isobutylpyrimidine-5-carbonitrile 4-isobutyl Absent Hydrazinyl-benzylidene Hydrazine linker; no halogen/cyano groups

Physicochemical and Pharmacological Properties

  • Lipophilicity: The tert-butyl group in the target compound increases logP compared to analogs with dimethylamino (less bulky) or morpholine (polar) groups .
  • Solubility: The cyano and chlorine substituents may reduce aqueous solubility relative to morpholine-containing analogs, which benefit from hydrogen-bonding capacity .
  • Synthetic Accessibility : The piperazine linker in the target compound and ’s analog allows modular synthesis, whereas thiazole- and hydrazine-based derivatives require multi-step heterocyclic couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.